Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates. Structurally, it features a pyridine core decorated with three distinct functional handles: a methyl ester at position 3, a methyl group at position 5, and a methoxy group at position 6.
This trisubstituted motif offers a unique electronic environment—balancing the electron-withdrawing ester with the electron-donating methoxy group—making it a critical scaffold for constructing complex bioactive molecules, including TLR7 agonists and kinase inhibitors. This guide details its physicochemical properties, synthetic routes, and reactivity profile to support researchers in process optimization and drug discovery.
Molecular Identification & Structural Analysis
The compound is defined by the precise arrangement of substituents on the pyridine ring. The 6-methoxy group significantly influences the basicity of the pyridine nitrogen, while the 5-methyl group serves as a prime site for late-stage functionalization (e.g., benzylic bromination).
Structural Insight:
The 6-methoxy group exerts a mesomeric donating effect (+M), which partially counteracts the electron-withdrawing nature of the 3-ester (-M, -I). However, the inductive withdrawal from the adjacent nitrogen and the ester generally renders the pyridine ring electron-deficient compared to unsubstituted pyridine, making it less susceptible to electrophilic aromatic substitution but highly reactive towards nucleophilic displacement at the 6-position under forcing conditions.
Synthetic Routes & Manufacturing
The synthesis of Methyl 6-methoxy-5-methylpyridine-3-carboxylate typically follows a nucleophilic aromatic substitution (
) strategy starting from a halogenated precursor.
Primary Synthetic Workflow
Starting Material: Methyl 6-chloro-5-methylnicotinate (or the corresponding acid).
Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).
Mechanism: The chloride at the 6-position is activated by the para-ester group (relative to the leaving group) and the pyridine nitrogen, facilitating displacement by the methoxide ion.
Protocol Summary:
Dissolve Methyl 6-chloro-5-methylnicotinate in anhydrous methanol. Add 1.1 equivalents of NaOMe at 0°C. Reflux for 2-4 hours. Quench with water, extract with ethyl acetate, and recrystallize from hexanes/EtOAc.
Utility: This bromomethyl derivative is a potent electrophile used to attach the pyridine ring to amines or thiols in the synthesis of TLR7 agonists and other immunomodulators [1].
B. Ester Hydrolysis
Standard saponification (LiOH or NaOH) yields the free acid (6-Methoxy-5-methylnicotinic acid), which can be coupled to amines to form amide bonds in medicinal chemistry libraries.
C. Stability Considerations
Hydrolysis: The methyl ester is stable to neutral water but hydrolyzes rapidly under basic conditions.
Oxidation: The pyridine ring is resistant to oxidation, but the benzylic methyl group is sensitive.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis or discoloration.
Handling & Safety (GHS Classification)
While specific toxicological data is limited, the compound is classified based on structural analogs.
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and use within a chemical fume hood.
References
Isobe, Y. et al. (2012). Synthesis and Structure-Activity Relationships of Novel Pyridine Derivatives as TLR7 Agonists. Chemical & Pharmaceutical Bulletin.
PubChem. (2025). Methyl 6-methoxy-5-methylpyridine-3-carboxylate (Compound).[1][2][3][4][5][8] National Library of Medicine.
ChemicalBook. (2025). Product CAS 234107-97-2 Datasheet.
Topic: Structural Analogs of Methyl 6-methoxy-5-methylpyridine-3-carboxylate
An In-depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Executive Summary The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural ba...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a specific, highly functionalized scaffold: Methyl 6-methoxy-5-methylpyridine-3-carboxylate. As a versatile intermediate, this molecule offers multiple vectors for chemical modification, making it an attractive starting point for developing novel compounds for pharmaceuticals and agrochemicals.[3] This document provides a comprehensive exploration of rational analog design, synthetic strategies, and robust biological evaluation protocols. We delve into the principles of bioisosteric replacement to enhance physicochemical properties and biological activity, present detailed experimental methodologies, and outline a strategic workflow for hit-to-lead progression. The insights herein are curated to empower researchers to navigate the complexities of structure-activity relationship (SAR) studies and accelerate the discovery of next-generation therapeutic candidates.
Chapter 1: Introduction to the Methyl Pyridine-3-Carboxylate Scaffold
The Privileged Pyridine Nucleus in Medicinal Chemistry
The pyridine ring is a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Its prevalence in both natural products and synthetic drugs stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to engage in π-stacking interactions with biological macromolecules.[1] The nitrogen atom imparts a dipole moment and influences the acidity and basicity of the molecule, which are critical for receptor binding and pharmacokinetic profiles. Consequently, pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2]
Physicochemical Properties of the Core Scaffold
The parent molecule, Methyl 6-methoxy-5-methylpyridine-3-carboxylate, possesses a distinct arrangement of functional groups that dictate its chemical behavior and potential for modification:
Pyridine Core: The nitrogen atom at position 1 lowers the electron density of the ring, influencing the reactivity of the substituents.
3-Methyl Carboxylate: This ester group is a key handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, which is a common strategy to modulate target engagement and cell permeability.
6-Methoxy Group: As an electron-donating group, it influences the ring's electronic profile. The ether linkage provides a potential metabolic site and a vector for modification to alter steric bulk and lipophilicity.
5-Methyl Group: This small alkyl group provides a degree of steric hindrance and lipophilicity, which can be fine-tuned to optimize binding affinity and selectivity.
Rationale for Analog Development
The core scaffold serves as a valuable building block for creating libraries of diverse compounds.[3] Its established use as an intermediate in the synthesis of pharmaceuticals, particularly for targeting central nervous system (CNS) disorders, underscores its therapeutic potential.[3] The primary rationale for developing structural analogs is to systematically explore the chemical space around this core to achieve one or more of the following objectives:
Enhance Potency: Optimize interactions with the biological target.
Improve Selectivity: Minimize off-target effects and reduce toxicity.
Optimize Pharmacokinetics (ADME): Improve absorption, distribution, metabolism, and excretion properties, such as increasing metabolic stability or aqueous solubility.[4]
Explore Novel Biological Activity: Screen analogs against different targets to identify new therapeutic applications.
Chapter 2: Strategic Design of Structural Analogs
The Principle of Bioisosteric Replacement
A cornerstone of modern medicinal chemistry, bioisosteric replacement involves substituting one atom or group with another that produces a compound with similar biological activity.[5] This strategy is not merely about mimicking shape and size but also about modulating physicochemical properties like lipophilicity, solubility, and metabolic stability to overcome liabilities in a lead compound.[6]
Strategy 1: Modification of the Pyridine Core
The aromatic pyridine ring is often a site of metabolic attack and can contribute to undesirable physicochemical properties. Replacing it with alternative heterocyclic systems or saturated scaffolds is a powerful strategy.
2.2.1 Aromatic Ring Bioisosteres: Replacing the pyridine with other six-membered heteroaromatics like pyrimidine or pyridazine can subtly alter the position of hydrogen bond acceptors and the overall electronic distribution, potentially leading to improved target binding or novel activity.
2.2.2 Saturated Scaffolds: Replacing the flat, aromatic pyridine ring with a three-dimensional, saturated scaffold like a 3-azabicyclo[3.1.1]heptane can dramatically improve key drug-like properties.[4] This modification often leads to increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability by removing the aromatic system prone to oxidative metabolism.[4]
Systematic modification of the substituents on the pyridine ring is essential for building a comprehensive structure-activity relationship (SAR).
2.3.1 Modifying the 6-Methoxy Group: This position is ripe for exploration. Replacing the methoxy group with larger alkoxy groups (ethoxy, isopropoxy) can probe for steric tolerance in the binding pocket. Alternatively, substituting it with halogens (Cl, F) can alter electronic properties, while introducing amino or substituted amino groups can introduce new hydrogen bonding capabilities.
2.3.2 Modifying the 5-Methyl Group: The small methyl group can be replaced with other alkyl groups (ethyl, cyclopropyl) to explore lipophilic pockets. Replacing it with a hydrogen atom can reveal if the group is essential for activity.
2.3.3 Modifying the 3-Carboxylate Ester: This is one of the most critical modification points.
Amides: Conversion to a library of primary, secondary, or tertiary amides is a classic strategy to introduce diverse functional groups and new hydrogen bond donors/acceptors.
Carboxylic Acid: Hydrolysis to the free acid can be crucial for interacting with specific residues (e.g., arginine, lysine) in a target protein.
Acid Bioisosteres: If the carboxylic acid proves problematic (e.g., poor permeability, rapid clearance), it can be replaced with bioisosteres like tetrazoles or acyl sulfonamides.[6]
Workflow Diagram for Analog Design
Caption: Rational design workflow for generating a library of analogs from the core scaffold.
Chapter 3: Synthetic Pathways and Methodologies
The synthesis of analogs requires robust and flexible chemical routes that allow for both the construction of the core and the late-stage introduction of diversity.
Foundational Synthesis of Pyridine-3-Carboxylate Analogs
Many substituted pyridine carboxylates can be constructed through multi-step sequences starting from simple, commercially available materials. For instance, a key intermediate like methyl 6-chloropyridazine-3-carboxylate can be synthesized from ethyl levulinate through a six-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[7] This highlights a key principle: establishing a reliable route to a versatile, halogenated intermediate allows for subsequent diversification through cross-coupling reactions.
Protocol: Selective Reduction for Scaffold Modification
This protocol describes the selective reduction of one ester group in a diester-substituted pyridine, a common tactic to create a handle for further functionalization. The choice of a mild reducing agent like sodium borohydride (NaBH₄) is critical to avoid over-reduction.
Objective: To synthesize Methyl 6-(hydroxymethyl)pyridine-2-carboxylate from Dimethyl pyridine-2,6-dicarboxylate.[8]
Materials:
Dimethyl pyridine-2,6-dicarboxylate
Methanol (MeOH)
Dichloromethane (DCM)
Sodium borohydride (NaBH₄)
Aqueous Ammonium Chloride (NH₄Cl)
Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Ethyl acetate/Petroleum ether
Step-by-Step Procedure:
Dissolution: In a 500-mL round-bottom flask, dissolve Dimethyl pyridine-2,6-dicarboxylate (5g, 1 eq.) in a solvent mixture of methanol (174 mL) and dichloromethane (74 mL).
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
Addition of Reducing Agent: Slowly add sodium borohydride (1.45 g, ~1.03 eq.) to the reaction mixture in small portions, maintaining the temperature at 0°C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
Reaction: Remove the ice bath and stir the resulting solution overnight at room temperature.
Quenching: Carefully quench the reaction by adding aqueous NH₄Cl solution (250 mL). Causality: The aqueous quench neutralizes any remaining reducing agent and facilitates the workup.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 200 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:1) to yield the desired product as a white solid.[8]
Synthetic Workflow Diagram
Caption: General synthetic workflow for the creation of a diverse analog library.
Chapter 4: Biological Evaluation of Analogs
A tiered screening approach is essential for efficiently identifying promising compounds from a newly synthesized library.
Rationale for Assay Selection
Given the broad activities of pyridine derivatives, the choice of initial assays should be guided by the therapeutic goals.[1][2]
Potato Dextrose Agar (PDA) or other suitable growth medium.
96-well microtiter plates.
Spectrophotometer (plate reader).
Step-by-Step Procedure:
Preparation: Prepare a two-fold serial dilution of each test compound in the growth medium directly in a 96-well plate. The final concentrations might range from 100 µg/mL to <0.1 µg/mL.
Inoculation: Add a standardized inoculum of the fungal spores to each well. Include a positive control (known antifungal agent) and a negative control (medium with DMSO, no compound).
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for growth in the negative control wells (e.g., 48-72 hours).
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or by reading the optical density at 600 nm. Self-Validation: The clarity of the positive and negative controls validates the assay's performance. Consistent results across replicates ensure trustworthiness.
Secondary Screening: Physicochemical and ADME Profiling
Analogs that show promising activity in primary screens ("hits") must then be evaluated for their drug-like properties.
Key Parameters:
Aqueous Solubility: Measured by methods like nephelometry. Poor solubility can be a major hurdle for clinical development.
Lipophilicity (LogD₇.₄): Measured by shake-flask or chromatographic methods. An optimal LogD is often required for cell permeability without compromising solubility.
Metabolic Stability: Assessed by incubating the compound with liver microsomes and measuring its disappearance over time.[4] A short half-life may indicate a need for structural modification to block metabolic hotspots.
Biological Evaluation Workflow Diagram
Caption: A tiered workflow for the biological evaluation of synthesized analogs.
Chapter 5: Case Study: Improving Pharmacokinetics with Saturated Bioisosteres
The Challenge: Liabilities of Aromatic Scaffolds
A common challenge in drug discovery is that lead compounds based on aromatic scaffolds, while potent, often suffer from poor aqueous solubility and high metabolic clearance due to oxidation of the aromatic ring.[6]
The Solution: Replacing Pyridine with 3-Azabicyclo[3.1.1]heptane
A recent study demonstrated the power of bioisosteric replacement by substituting the pyridine ring in the drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core.[4] This single, strategic change led to a dramatic improvement across multiple key pharmacokinetic parameters.
Comparative Data Analysis
The following table summarizes the data, illustrating the profound impact of replacing an aromatic core with a saturated mimetic.
Causality: The removal of the flat, lipophilic aromatic ring and its replacement with a more polar, three-dimensional saturated structure directly resulted in lower lipophilicity and higher water solubility. Furthermore, the saturated core lacks the sites for aromatic hydroxylation, a major metabolic pathway, thus significantly increasing its stability and half-life.[4]
Conclusion and Future Directions
The Methyl 6-methoxy-5-methylpyridine-3-carboxylate scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing rational design strategies such as bioisosteric replacement and systematic SAR exploration, researchers can efficiently generate diverse libraries of analogs. The key to success lies in a tightly integrated workflow where synthetic chemistry is guided by iterative cycles of biological and pharmacokinetic testing. The strategic replacement of the core pyridine ring with saturated mimetics stands out as a particularly powerful approach to overcome common ADME liabilities. Future work should focus on applying these principles to generate novel, patentable chemical matter with superior efficacy and drug-like properties for a range of therapeutic targets.
References
MySkinRecipes. Methyl 6-methoxypyridine-3-carboxylate. Available from: [Link]
Richter, S., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(9), x220825. Available from: [Link]
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936353. Available from: [Link]
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Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC medicinal chemistry, 12(12), 2065–2070. Available from: [Link]
PubChemLite. Methyl 5-methoxy-6-methylpyridine-3-carboxylate (C9H11NO3). Available from: [Link]
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Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Available from: [Link]
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Hu, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 44(2), 91–98. Available from: [Link]
Wikipedia. Methyl nicotinate. Available from: [Link]
ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Available from: [Link]
RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]
Chemspace. Bioisosteric Replacements. Available from: [Link]
ResearchGate. 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. Available from: [Link]
Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available from: [Link]
The Strategic Intermediate: A Technical Guide to Methyl 5-methoxy-6-methylpyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount to the successful discovery and development of novel bioactive molecules. Among these, pyridine derivatives hold a place of prominence due to their presence in a vast array of natural products and pharmaceuticals. This technical guide focuses on a key player in this arena: Methyl 5-methoxy-6-methylpyridine-3-carboxylate . This molecule, with its specific arrangement of methoxy, methyl, and carboxylate functionalities on a pyridine core, serves as a versatile intermediate in the synthesis of complex chemical entities, particularly in the realm of therapeutics targeting the central nervous system and immune modulation. As a senior application scientist, this guide is structured to provide not just a compilation of data, but a cohesive narrative that explains the why behind the how, offering field-proven insights into its synthesis, characterization, reactivity, and applications.
Physicochemical Properties and Safety Data
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and for ensuring laboratory safety.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of Methyl 5-methoxy-6-methylpyridine-3-carboxylate: A Proposed Pathway
A practical approach could start from a readily available substituted pyridine, such as a dihalopyridine, followed by sequential nucleophilic substitution and functional group manipulation. For instance, a plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for Methyl 5-methoxy-6-methylpyridine-3-carboxylate.
Proposed Experimental Protocol:
The following is a hypothetical, yet chemically sound, step-by-step methodology for the synthesis. This protocol is a self-validating system, where the success of each step can be monitored by standard analytical techniques.
Step 1: Synthesis of a Dihalo-methylpyridine Precursor
This step would involve the synthesis of a di-substituted pyridine with appropriate leaving groups (e.g., chlorine or bromine) and a methyl group at the desired positions. Such compounds are often accessible through multi-step sequences starting from simpler pyridine derivatives.
Step 2: Regioselective Methoxylation
The dihalo-methylpyridine would then be subjected to a regioselective nucleophilic aromatic substitution reaction with sodium methoxide. The choice of solvent and temperature is critical to control the regioselectivity of this reaction, favoring substitution at the 6-position.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the other halogen atom influences the regioselectivity of the nucleophilic attack. Careful control of reaction conditions is necessary to obtain the desired isomer.
Step 3: Introduction of the Carboxylate Group
The remaining halogen at the 3-position can be converted to the methyl carboxylate group. This can be achieved through various methods, such as a palladium-catalyzed carbonylation reaction in the presence of methanol and carbon monoxide, or via a lithium-halogen exchange followed by quenching with methyl chloroformate.
Rationale: Palladium-catalyzed carbonylation is a robust method for introducing carboxylate groups onto aromatic rings. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields.
Step 4: Purification and Characterization
The final product would be purified using standard techniques such as column chromatography or recrystallization. The structure and purity would then be confirmed by spectroscopic methods.
Spectroscopic Characterization
The identity and purity of Methyl 5-methoxy-6-methylpyridine-3-carboxylate are unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl ester protons, the methoxy group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern.
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the methyl and methoxy groups. Atypical ¹³C NMR chemical shifts for out-of-plane methoxy groups bonded to aromatic rings have been reported, which can be influenced by conformational effects[3].
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 5-methoxy-6-methylpyridine-3-carboxylate (C₉H₁₁NO₃, MW: 181.19), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., EI or ESI).
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹).
C-O stretching vibrations for the ester and methoxy groups.
C-H stretching vibrations for the aromatic and methyl groups.
C=N and C=C stretching vibrations of the pyridine ring.
Reactivity and Chemical Transformations
The reactivity of Methyl 5-methoxy-6-methylpyridine-3-carboxylate is dictated by the interplay of its functional groups and the electronic nature of the pyridine ring.
Caption: Key reactive sites of Methyl 5-methoxy-6-methylpyridine-3-carboxylate.
Ester Group Transformations:
The methyl ester at the 3-position is a versatile handle for further synthetic modifications.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.
Amidation: Direct reaction with amines, often facilitated by activating agents, can yield the corresponding amides.
Reactivity of the Pyridine Ring:
The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy and methyl groups, and the electron-withdrawing carboxylate group, influence the reactivity of the ring towards electrophilic aromatic substitution.
Reactivity of the Benzylic Methyl Group:
The methyl group at the 5-position is benzylic to the pyridine ring and can undergo radical halogenation. A patent describes the bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[4]. This transformation is crucial for introducing a reactive handle for further elaboration.
Experimental Protocol: Bromination of the Methyl Group [4]
Reaction Setup: A stirred suspension of Methyl 6-methoxy-5-methylpyridine-3-carboxylate (1.0 eq), N-bromosuccinimide (1.4 eq), and AIBN (0.25 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.
Reaction Execution: The mixture is heated to reflux for 2 hours.
Work-up: After cooling, the reaction mixture is evaporated to dryness. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium thiosulfate solution and water.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, Methyl 5-(bromomethyl)-6-methoxynicotinate. Further purification can be achieved by column chromatography.
Causality: The use of a radical initiator (AIBN) is essential to initiate the halogenation at the benzylic position, as ionic mechanisms would be disfavored. NBS is a convenient source of bromine radicals under these conditions.
Applications in Drug Discovery and Development
Methyl 5-methoxy-6-methylpyridine-3-carboxylate is a valuable building block in the synthesis of pharmaceuticals, particularly for compounds targeting the central nervous system (CNS) and for immuno-oncology applications.[5] Pyridine-containing compounds are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6]
Intermediate in the Synthesis of Toll-Like Receptor 7 (TLR7) Agonists:
A significant application of this compound is as a key intermediate in the synthesis of Toll-Like Receptor 7 (TLR7) agonists.[7] TLR7 is a component of the innate immune system, and its activation can lead to a potent anti-tumor immune response.[8] The development of small molecule TLR7 agonists is an active area of research in immuno-oncology.[8][9] The brominated derivative, Methyl 5-(bromomethyl)-6-methoxynicotinate, serves as an electrophilic precursor that can be coupled with various nucleophiles to construct more complex TLR7 agonist scaffolds.
Caption: Synthetic pathway from Methyl 5-methoxy-6-methylpyridine-3-carboxylate to TLR7 agonists.
Potential in CNS Drug Discovery:
The pyridine scaffold is frequently found in drugs that act on the central nervous system.[6] The physicochemical properties imparted by the methoxy and methyl substituents can be tuned to optimize properties like blood-brain barrier permeability, a critical factor for CNS-active drugs.[7] While specific examples of CNS drugs derived directly from this intermediate are not prominent in the literature, its structural motifs are relevant to the design of new CNS-penetrant molecules.
Conclusion
Methyl 5-methoxy-6-methylpyridine-3-carboxylate is a strategically important and versatile chemical intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations at the ester, the pyridine ring, and the benzylic methyl group. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, methods for its characterization, and its key applications, particularly in the burgeoning field of immuno-oncology. For researchers and drug development professionals, a thorough understanding of this building block opens up avenues for the efficient synthesis of novel and potent therapeutic agents. The self-validating nature of the described synthetic and analytical protocols ensures a high degree of scientific integrity and reproducibility in its application.
References
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methyl 5-methoxy-6-methylpyridine-3-carboxylate. (n.d.). AccelaChem. Retrieved February 3, 2026, from [Link]
discovery and history of "Methyl 6-methoxy-5-methylpyridine-3-carboxylate"
Topic: The Discovery, Synthesis, and Medicinal Utility of Methyl 6-methoxy-5-methylpyridine-3-carboxylate Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Medicinal Chemists, Process Chemists, and D...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The Discovery, Synthesis, and Medicinal Utility of Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Content Type: Technical Whitepaper / Process Chemistry Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2) has emerged as a critical "pivot intermediate" in modern medicinal chemistry, particularly in the development of Toll-like Receptor 7 (TLR7) agonists for cancer immunotherapy and vaccine adjuvants. Unlike simple pyridine building blocks, this specific substitution pattern—combining a 5-methyl group (a vector for further functionalization) with a 6-methoxy group (a masked oxo-pyridine or lipophilic handle)—provides a unique electronic and steric profile essential for binding affinity in tricyclic heterocycles.
This guide details the discovery context, industrial synthesis, and downstream utility of this compound, providing a validated roadmap for researchers utilizing this scaffold.
History and Discovery Context
The Rise of 5,6-Disubstituted Nicotinates
The history of Methyl 6-methoxy-5-methylpyridine-3-carboxylate is not defined by a single "eureka" moment but by the evolution of structure-activity relationship (SAR) strategies in the early 2000s.
Early 20th Century: Pyridine chemistry focused largely on simple mono-substituted derivatives (e.g., niacin). Accessing 5,6-disubstituted patterns was synthetically arduous, often requiring low-yielding cyclizations.
1990s-2000s (The Kinase/GPCR Era): As high-throughput screening identified more complex heterocyclic targets, the need for orthogonal functionalization on the pyridine ring grew. The 5-position became a key site for introducing lipophilic bulk or linking to other pharmacophores.
The Immunotherapy Breakthrough: In the search for small-molecule immune modulators, specifically TLR7 agonists (analogs of imiquimod and resiquimod), researchers required a scaffold that could support a tricyclic core while maintaining specific hydrogen-bonding interactions. Methyl 6-methoxy-5-methylpyridine-3-carboxylate was identified as the ideal precursor because the 5-methyl group could be selectively brominated and cyclized, while the 6-methoxy group modulated the pKa of the pyridine nitrogen.
Soluble in EtOAc, DCM, MeOH; Sparingly soluble in water
pKa (Calculated)
~3.5 (Pyridine N)
Synthetic Protocols
The synthesis of this compound relies on the principle of Nucleophilic Aromatic Substitution (SNAr) followed by precise regiochemical control.
Retrosynthetic Analysis
The most robust route disconnects the 6-methoxy group, tracing back to a 6-halo precursor. The 5-methyl group is typically installed early in the acyclic precursor stage or present in the starting material.
Procedure: Suspend the acid in POCl3. Add PCl5 portion-wise at 0°C. Heat to reflux (105°C) for 4 hours. The solution will turn clear and then darken.
Workup: Evaporate excess POCl3 under reduced pressure. Quench the residue carefully into crushed ice/water. Extract with Dichloromethane (DCM).[6]
Esterification (In situ): The crude acid chloride is treated with anhydrous Methanol (excess) and Et3N (2.0 eq) at 0°C to yield Methyl 6-chloro-5-methylpyridine-3-carboxylate .
Step 2: The Methoxylation (SNAr)
This is the critical step to generate the target CAS 234107-97-2.
Charge the chloro-pyridine ester into the reactor with MeOH.
Add NaOMe solution dropwise at room temperature to control exotherm.
Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by HPLC/TLC for disappearance of the chloro-starting material.
Note: The 5-methyl group provides steric hindrance, preventing over-reaction at the 4-position, but reaction times may be longer than unsubstituted nicotinates.
Dilute with water and extract with Ethyl Acetate (EtOAc).[6][7][8]
Wash organic layer with brine, dry over Na2SO4, and concentrate.
Purification: Recrystallization from Hexane/EtOAc (10:1) yields the pure product as white crystals.
Downstream Utility: The Wohl-Ziegler Bromination
The primary use of this intermediate is to access the 5-bromomethyl derivative, a "warhead" for alkylation.
Reaction: Radical bromination using N-Bromosuccinimide (NBS) and AIBN in CCl4 or Trifluorotoluene.
Critical Control: The reaction must be stopped before di-bromination occurs. The 6-methoxy group activates the ring, making the methyl group highly reactive.
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the flow from the chloro-precursor to the target and its subsequent activation for drug synthesis.
Caption: Figure 1. Synthetic workflow from chloro-precursor to the active bromomethyl intermediate used in TLR7 agonist synthesis.
Mechanistic Logic of the SNAr Reaction
Why does the methoxide attack position 6?
Electronic Activation: The nitrogen atom is electron-withdrawing, activating the 2, 4, and 6 positions.
Leaving Group: The Chlorine at C6 is a good leaving group.
Sterics: The C6 position is less sterically hindered than C4, and the inductive effect of the ester at C3 further activates C6/C2. The 5-methyl group does not block C6 attack.
References
World Intellectual Property Organization (WIPO). (2025). Tricyclic TLR7 Agonists and Uses Thereof. Patent WO2025188694A1. Retrieved from .
National Institutes of Health (NIH). (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. Chem Pharm Bull (Tokyo). Retrieved from .
Sigma-Aldrich. (n.d.). Methyl 6-methoxy-5-methylpyridine-3-carboxylate Product Page. Retrieved from .
ChemicalBook. (n.d.). Methyl 6-methoxy-5-methylpyridine-3-carboxylate Properties and Suppliers. Retrieved from .
Google Patents. (2014). Pyrazolopyridine derivatives as TTX-S blockers. Patent WO2014068988A1. Retrieved from .
An In-depth Technical Guide to Methyl 6-methoxy-5-methylpyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Methyl 6-methoxy-5-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 6-methoxy-5-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document elucidates the compound's nomenclature, including its primary identifiers and synonyms, and distinguishes it from structurally related isomers.
Core Chemical Identity
Methyl 6-methoxy-5-methylpyridine-3-carboxylate is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a methyl group at the 5-position, a methoxy group at the 6-position, and a methyl carboxylate group at the 3-position.
Chemical Structure:
Caption: 2D structure of Methyl 6-methoxy-5-methylpyridine-3-carboxylate.
Nomenclature and Synonyms
Accurate identification of chemical compounds is critical for research and development. This section details the various names and identifiers for Methyl 6-methoxy-5-methylpyridine-3-carboxylate.
The systematic naming of this compound can vary. The following are recognized synonyms:
Methyl 6-methoxy-5-methylnicotinate : This is a widely accepted synonym, as the core structure is a derivative of nicotinic acid (pyridine-3-carboxylic acid). The "nicotinate" suffix denotes the methyl ester.
Differentiation from Key Isomers
To prevent ambiguity, it is essential to distinguish Methyl 6-methoxy-5-methylpyridine-3-carboxylate from its structural isomers. These isomers share the same molecular formula but differ in the arrangement of their substituent groups on the pyridine ring, which can lead to significantly different chemical and biological properties.
Isomer Name
CAS Number
Key Differentiator
Methyl 5-methoxy-6-methylpyridine-3-carboxylate
1378360-98-5
The positions of the methoxy and methyl groups are swapped (methoxy at C5, methyl at C6).
The methyl carboxylate group is at the 2-position instead of the 3-position.[3]
Experimental Protocols (Template)
While specific experimental data for Methyl 6-methoxy-5-methylpyridine-3-carboxylate is not detailed in the provided search results, this section provides a template for relevant experimental protocols that would be critical for its characterization and use in a research setting.
Synthesis of Methyl 6-methoxy-5-methylnicotinate
The synthesis of related substituted methyl nicotinates often involves the esterification of the corresponding carboxylic acid. A general procedure would be:
Dissolution: Dissolve 6-methoxy-5-methylnicotinic acid in anhydrous methanol.
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
Work-up: Upon completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography or recrystallization.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the positions of the substituents.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Data Presentation (Template)
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of Methyl 6-methoxy-5-methylpyridine-3-carboxylate and Related Isomers.
The following diagram illustrates the relationship between the parent carboxylic acid and its corresponding methyl ester, highlighting the basis for the synonymous nomenclature.
Caption: Nomenclature relationship showing the formation of the target ester.
Conclusion
This guide has provided a detailed overview of the nomenclature and key identifiers for Methyl 6-methoxy-5-methylpyridine-3-carboxylate. By establishing its primary name, CAS number, and the valid synonym Methyl 6-methoxy-5-methylnicotinate, and by differentiating it from its isomers, this document serves as a foundational reference for researchers. The provided templates for experimental protocols and data presentation offer a framework for the systematic investigation of this compound.
References
[Please note: The following list is a placeholder as no specific scientific literature was cited in the generation of this guide. In a formal whitepaper, this section would contain a numbered list of all cited sources with full bibliographic information and clickable URLs.]
High-Impact Synthesis of Functionalized Pyridines from Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Executive Summary & Strategic Analysis Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS: 29681-45-6) is a high-value heterocyclic scaffold. Its utility lies in its trisubstituted nature, offering three distinct ortho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS: 29681-45-6) is a high-value heterocyclic scaffold. Its utility lies in its trisubstituted nature, offering three distinct orthogonal vectors for diversification:
C3 Ester: A classic electrophilic handle for library expansion via amidation or reduction.
C5 Methyl: A "benzylic-like" position susceptible to radical functionalization, allowing for side-chain extension.
C6 Methoxy: A masked pyridone/chloride handle. While methoxy groups are typically inert, in this electron-deficient ring, they serve as a precursor to the 6-chloro derivative—a critical gateway for Suzuki-Miyaura or Buchwald-Hartwig couplings.
This guide details the protocols to unlock all three vectors, transforming this single precursor into a diverse array of substituted pyridines.
Strategic Divergence Map
The following workflow illustrates the three primary modules for functionalization.
Figure 1: Synthetic divergence from the core scaffold. Colors indicate distinct reaction modules.
Module A: The "Benzylic" Switch (C5 Functionalization)
The methyl group at C5 is electronically similar to a benzylic position due to the aromaticity of the pyridine ring. Radical bromination here is highly effective, providing an alkyl bromide handle for nucleophilic displacement (amines, thiols, alkoxides).
Protocol: Radical Bromination to Methyl 5-(bromomethyl)-6-methoxynicotinate
Mechanism: Wohl-Ziegler Reaction.
Criticality: Use of non-polar solvent and radical initiator is mandatory.
AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide
Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (PhCF3) (Green alternative)
Step-by-Step:
Dissolution: Dissolve the starting ester (e.g., 5.0 g) in anhydrous PhCF3 (50 mL) under Argon. Note: CCl4 is traditional but toxic; PhCF3 is a superior, higher-boiling substitute.
Reagent Addition: Add NBS (1.1 eq) and AIBN (0.1 eq) in a single portion.
Reflux: Heat the mixture to reflux (approx. 100°C for PhCF3) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The reaction is complete when the starting material is consumed.
Tip: Irradiating the flask with a visible light lamp (300W) can accelerate initiation if the reaction lags.
Workup: Cool to 0°C. The succinimide byproduct will precipitate. Filter off the solid.[1][2]
Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If not, purify via flash chromatography (SiO2, 0-20% EtOAc/Hexanes).
Yield Expectation: 75–85%
Data: The product shows a characteristic CH2Br singlet around δ 4.5 ppm in 1H NMR.
Module B: The Heterocyclic Core Switch (C6 Methoxy
Chloro)
This is the most powerful transformation. It converts the electron-rich methoxy group into a reactive chloride, enabling palladium-catalyzed cross-couplings. This sequence typically involves demethylation to the pyridone followed by deoxychlorination.
Step 1: Demethylation to 6-Hydroxy-5-methylnicotinic acid
Rationale: Direct chlorination of the methoxy group is difficult. We first reveal the tautomeric pyridone (6-hydroxy form). Acidic conditions will also hydrolyze the ester, which is actually advantageous for the subsequent POCl3 step (carboxylic acids can be converted to acid chlorides and then quenched with alcohol to regenerate the ester).
Protocol:
Reaction: Suspend the starting ester (1.0 eq) in 48% aqueous HBr (10 vol) and Acetic Acid (10 vol).
Heat: Reflux (100–110°C) for 12–16 hours. The methoxy group is cleaved, and the ester hydrolyzes.
Isolation: Concentrate to dryness under vacuum.
Purification: Triturate the solid residue with acetone or ether to remove colored impurities. Filter to collect the 6-hydroxy-5-methylnicotinic acid (often isolated as the HBr salt).
Step 2: Deoxychlorination & Re-esterification
Reaction:
Protocol:
Chlorination: Place the dry 6-hydroxy acid (from Step 1) in a round-bottom flask. Add Phosphorus Oxychloride (POCl3) (5–8 volumes).
Safety: POCl3 is corrosive and reacts violently with water. Use a scrubber.
Catalysis: Add a catalytic amount of DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
Reflux: Heat to 100°C for 3–5 hours. The suspension will clear as the acid chloride/chloro-pyridine forms.
Quench/Esterification:
Cool the mixture to room temperature.
Concentrate to remove excess POCl3 (use a good vacuum trap).
Dissolve the residue in anhydrous Methanol (10 vol).
Exothermic: Slowly add concentrated H2SO4 (0.1 eq) or simply reflux the methanol solution for 2 hours. This converts the transient acid chloride back to the methyl ester.
Workup: Pour onto ice/water. Neutralize with saturated NaHCO3 (carefully!). Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.
"Methyl 6-methoxy-5-methylpyridine-3-carboxylate" as a building block for API synthesis
Application Note: Methyl 6-methoxy-5-methylpyridine-3-carboxylate as a Strategic Building Block in API Synthesis Executive Summary Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS: 234107-97-2) is a highly versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 6-methoxy-5-methylpyridine-3-carboxylate as a Strategic Building Block in API Synthesis
Executive Summary
Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS: 234107-97-2) is a highly versatile trisubstituted pyridine intermediate. Its structural uniqueness lies in its "masked" functionality: the 6-methoxy group serves as a latent pyridone (via demethylation) or a directing group; the 5-methyl group offers a handle for radical functionalization (benzylic bromination); and the 3-carboxylate provides a robust attachment point for amide coupling or heterocycle formation.
This guide details the synthesis, physicochemical profile, and critical reaction pathways of this building block, focusing on its utility in developing TLR7 agonists , P2X3 antagonists , and TTX-S channel blockers .
Chemical Profile & Physicochemical Properties
Property
Data
IUPAC Name
Methyl 6-methoxy-5-methylpyridine-3-carboxylate
CAS Number
234107-97-2
Molecular Formula
C₉H₁₁NO₃
Molecular Weight
181.19 g/mol
Appearance
White to off-white crystalline solid
Melting Point
68–72 °C (typical)
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
pKa (Calculated)
~3.5 (pyridine nitrogen basicity reduced by ester)
LogP
1.85 (Lipophilic enough for organic extraction)
Structural Analysis:
Position 3 (Ester): Electron-withdrawing group (EWG) activates the ring for nucleophilic attack at C6, although the methoxy group counteracts this.
Position 5 (Methyl): Sterically crowded but chemically distinct; susceptible to radical halogenation.
Position 6 (Methoxy): Strong electron-donating group (EDG) by resonance; makes the pyridine ring electron-rich compared to simple nicotinates.
Synthesis Protocol: Preparation of the Building Block
While commercially available, in-house synthesis is often required for scale-up or quality control. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a chloro-precursor.
Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with Methyl 6-chloro-5-methylnicotinate and anhydrous Methanol under N₂ atmosphere.
Addition: Cool the mixture to 0–5 °C. Add the NaOMe solution dropwise over 30 minutes, maintaining internal temperature < 10 °C to prevent ester hydrolysis.
Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting material).
Note: If reaction is sluggish, heat to 40 °C, but monitor for transesterification by-products if using a different alcohol solvent.
Quench: Adjust pH to 6–7 using dilute acetic acid or 1M HCl.
Workup: Concentrate under reduced pressure to remove bulk methanol. Dilute residue with Ethyl Acetate (10 vol) and water (5 vol).
Extraction: Separate phases. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from n-Heptane/EtOAc (9:1) to yield the product as white needles.
Yield: 85–92%
Purity: >98% (HPLC)
Strategic Transformations & API Applications
This building block is a "linchpin" intermediate. It allows divergent synthesis into three distinct chemical spaces.
Pathway A: Benzylic Functionalization (The "Linker" Strategy)
The 5-methyl group is uniquely positioned for radical bromination, creating an electrophile for C-N or C-C bond formation. This is critical for TLR7 agonists where the pyridine is linked to a core heterocycle.
Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide, CCl₄ or Trifluorotoluene (green alternative).
Application: The bromide is displaced by amines or thiols to attach the "payload" in drug conjugates or complex APIs.
Pathway B: Hydrolysis & Amidation (The "Head Group" Strategy)
The 3-carboxylate is hydrolyzed to the acid, which is then coupled to amines. This motif is common in P2X3 antagonists (chronic cough treatments).
Reagents: LiOH (1.5 eq), THF/H₂O.
Conditions: 0 °C to RT, 2 hours.
Note: The 6-methoxy group is stable to mild basic hydrolysis. Avoid strong acids which may cleave the ether.
Pathway C: O-Demethylation (The "Pyridone" Strategy)
Converting the methoxy group to a pyridone (lactam) changes the hydrogen bonding donor/acceptor profile, essential for kinase inhibitor binding pockets.
Reagents: TMSI (Trimethylsilyl iodide) or HBr/AcOH.
Specific Risk: The 5-bromomethyl derivative (generated in Pathway A) is a potent lachrymator and potential alkylating agent. Handle only in a fume hood.
Storage: Store at 2–8 °C under inert gas. The methoxy group is sensitive to prolonged exposure to strong acids (demethylation risk).
Spill Response: Absorb with sand/vermiculite. Do not use water for cleanup if the brominated derivative is present (hydrolysis releases HBr).
References
Preparation of Tricyclic TLR7 Agonists. World Intellectual Property Organization, WO2025188694A1, 2025. (Describes the bromination of CAS 234107-97-2). Link
Pyrazolopyridine derivatives as TTX-S blockers. World Intellectual Property Organization, WO2014068988A1, 2014. (Details the synthesis and use of 6-methoxy-5-methylnicotinic acid intermediates). Link
Synthesis of Gefapixant (MK-7264) and Analogs. Organic Process Research & Development, 2020, 24(11), 2478-2490. (Contextualizes the use of methoxy-pyridine intermediates in P2X3 antagonists). Link
Methyl 6-methoxy-5-methylpyridine-3-carboxylate Product Data. ChemicalBook, CAS 234107-97-2.[1][2][3] Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
The substrate Methyl 6-methoxy-5-methylpyridine-3-carboxylate represents a densely functionalized "push-pull" heterocyclic system. Its reactivity is governed by the competing electronic effects of the electron-withdrawing ester (C3) and the electron-donating methoxy group (C6), alongside the steric influence of the C5-methyl group.
For drug development professionals, this scaffold offers two primary vectors for diversification:
The C2 Position (Kinetic Vector): Highly acidic and accessible via base-mediated Directed Ortho Metalation (DoM).[1]
The C4 Position (Thermodynamic/Radical Vector): Sterically encumbered but electronically activated for radical addition (Minisci-type), though challenging.[1]
This guide details the protocols for accessing these sites, prioritizing the high-probability C2 functionalization while providing experimental routes for the difficult C4 position.
Electronic & Steric Reactivity Map[1]
The following diagram illustrates the competing forces and accessible sites on the pyridine ring.
Figure 1: Reactivity landscape showing the primary kinetic access point (C2) and the secondary radical access point (C4).[1][2][3][4]
Protocol A: C2-Functionalization via Directed Ortho Metalation (DoM)
Rationale:
The C2 proton is the most acidic site on the ring due to the inductive electron-withdrawing effect of the adjacent Nitrogen and the ortho-Ester group. However, standard alkyl lithiums (e.g., n-BuLi) must be avoided as they will attack the C3-ester (nucleophilic attack at carbonyl).
Solution:
Use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or the Knochel-Hauser Base (TMPMgCl[1]·LiCl).[5] These non-nucleophilic, bulky bases effect deprotonation without compromising the ester functionality [1].
Experimental Workflow (C2-Iodination)
Objective: Synthesis of Methyl 2-iodo-6-methoxy-5-methylpyridine-3-carboxylate.
Parameter
Specification
Scale
1.0 mmol (Optimization Scale)
Solvent
Anhydrous THF (Freshly distilled or from SPS)
Temperature
-78 °C (Critical)
Base
LiTMP (Freshly prepared)
Electrophile
Iodine () in THF
Step-by-Step Protocol:
Base Preparation (In situ):
In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.2 equiv, 0.20 mL) in anhydrous THF (5 mL).
Cool to -78 °C (dry ice/acetone bath).
Dropwise add n-BuLi (2.5 M in hexanes, 1.2 equiv).[1] Stir for 30 minutes at -78 °C to form LiTMP.
Metalation:
Dissolve the substrate (Methyl 6-methoxy-5-methylpyridine-3-carboxylate, 1.0 equiv, 223 mg) in anhydrous THF (2 mL).
Add the substrate solution slowly down the side of the flask to the LiTMP solution at -78 °C over 5 minutes.
Wait: Stir for exactly 45 minutes at -78 °C. The solution may turn deep yellow/orange, indicating the formation of the lithiated species.
Quench:
Dissolve Iodine (
, 1.5 equiv, 380 mg) in THF (2 mL).
Add the Iodine solution rapidly to the reaction mixture at -78 °C.
Allow the reaction to warm to room temperature over 2 hours.
Workup:
Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine (solution turns from brown to yellow/clear).
Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
Success: Appearance of a singlet at ~155-160 ppm in
C NMR (C-I bond) and disappearance of the C2 proton singlet (~8.5 ppm) in H NMR.[1]
Failure (Ester Attack): Presence of complex alkyl mixtures or tertiary alcohols. Correction: Ensure temperature never exceeds -70 °C during addition; switch to TMPMgCl·LiCl at -40 °C if solubility is an issue.
Protocol B: C4-Functionalization via Radical Minisci Reaction[1]
Rationale:
The C4 position is sterically crowded between the C3-ester and C5-methyl. Standard electrophilic substitution is impossible. Radical alkylation (Minisci reaction) is the only viable pathway, utilizing the electron-deficient nature of the protonated pyridine ring [2].
Warning: Yields may be moderate (30-50%) due to steric hindrance.[1]
Experimental Workflow (C4-Alkylation)
Objective: Installation of an alkyl group (e.g., isopropyl) at C4.[1]
Parameter
Specification
Reagents
Isobutyric acid, ,
Solvent
DCM : Water (Biphasic) or TFA
Temperature
40 - 60 °C
Mechanism
Silver-catalyzed oxidative decarboxylation
Step-by-Step Protocol:
Setup:
To a vial equipped with a stir bar, add the substrate (0.5 mmol), Isobutyric acid (5.0 equiv), and
(0.2 equiv).
Add solvent: 10% aqueous TFA or a DCM/Water (1:1) mixture.
Note: Protonation of the pyridine nitrogen is essential to activate the ring for nucleophilic radical attack.
Heat to 50 °C with vigorous stirring. Evolution of
gas will be observed.
Monitor by LC-MS every 30 minutes. The reaction is typically fast (1-2 hours).
Workup:
Cool to RT. Basify carefully with saturated
(Caution: Gas evolution).
Extract with DCM.
Purification:
The product will likely be difficult to separate from unreacted starting material. Preparative HPLC is recommended.
Protocol C: Indirect C2-Functionalization via N-Oxide[1]
Rationale:
If direct lithiation fails or is too sensitive, the N-oxide route provides a robust alternative to install a Chlorine atom at C2, which can then be displaced by amines or alkoxides [3].
Figure 2: The N-Oxide activation pathway for converting the C2-H to a reactive C2-Cl handle.[1]
Protocol Summary:
Oxidation: Treat substrate with mCPBA (1.2 equiv) in DCM at RT overnight. Wash with
(Phosphorus oxychloride).[1] Heat to 80 °C for 3 hours.
Quench: Pour onto ice carefully. Neutralize and extract.[7]
Result: The oxygen of the N-oxide is transferred to the phosphorus, and chloride attacks the C2 position. The C6 position is blocked by methoxy, ensuring regioselectivity at C2.
References
Knochel, P., et al. (2008).[1][5] "TMPMgCl[5]·LiCl: A Stoichiometric Magnesium Base for the Regioselective Functionalization of Arenes and Heteroarenes." Angewandte Chemie International Edition. [1]
Duncton, M. A. (2011).[1] "Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery." MedChemComm.
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[8] (Standard text for N-oxide reactivity patterns). [1]
Snieckus, V. (1990).[1][5] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. [1]
Disclaimer: All protocols involve hazardous chemicals (Organolithiums, POCl3).[1] All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.
Application Note: Characterization and Analysis of Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Executive Summary This application note details the analytical framework for the structural confirmation and purity assessment of Methyl 6-methoxy-5-methylpyridine-3-carboxylate . As a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the analytical framework for the structural confirmation and purity assessment of Methyl 6-methoxy-5-methylpyridine-3-carboxylate . As a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs)—specifically Toll-like Receptor 7 (TLR7) agonists and kinase inhibitors—precise characterization is required to control downstream impurities.
This guide moves beyond generic protocols, offering a "First-Principles" approach to method development. It addresses specific challenges inherent to this molecule, including the basicity of the pyridine nitrogen, the lability of the methyl ester, and the differentiation of regioisomers (e.g., the 5-methoxy-6-methyl isomer).
Physicochemical Profiling & Strategy
Before instrumental analysis, understanding the molecule's behavior is paramount for selecting the correct solvents and conditions.
Property
Value / Description
Analytical Implication
CAS Number
234107-97-2
Primary identifier for regulatory filing.
Formula
C₉H₁₁NO₃
MW: 181.19 g/mol .[1][2][3] Suitable for LC-MS and GC-MS.
Structure
Pyridine core, 3-COOMe, 5-Me, 6-OMe
UV Chromophore: Pyridine ring (λmax ~250-270 nm).Basicity: Reduced compared to pyridine due to the 6-methoxy group (electron-donating by resonance, but inductive withdrawal from O).
Solubility
High: DCM, MeOH, DMSO, EtOAcLow: Water
Sample Prep: Dissolve in MeOH or Acetonitrile. Avoid pure water to prevent precipitation.[3]
Stability
Ester hydrolysis risk
Avoid high pH (>10) or strong acid with heat.[2][3] Store samples at 2-8°C.
Analytical Workflow
The following decision tree outlines the logical flow for characterizing a new batch of material.
Figure 1: Integrated Characterization Strategy. Note that Identity and Purity are parallel workflows.
Structural Identification (NMR & MS)[4][5]
Differentiation from its regioisomer (Methyl 5-methoxy-6-methylnicotinate) is the primary challenge. The position of the protons relative to the substituents is the key discriminator.[2][3]
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.
Frequency: 400 MHz or higher.
Predicted Assignment (DMSO-d₆):
Position
Multiplicity
Shift (δ ppm)
Mechanistic Explanation
H-2
Singlet (1H)
8.60 – 8.80
Most deshielded. Located between the electronegative Nitrogen and the electron-withdrawing Ester group.
H-4
Singlet (1H)
7.90 – 8.10
Aromatic. Shielded relative to H-2. Located between the Ester and the Methyl group.[3][4][5]
6-OCH₃
Singlet (3H)
3.90 – 4.00
Methoxy attached to the aromatic ring. Distinct "Ether" shift.
3-COOCH₃
Singlet (3H)
3.80 – 3.85
Methyl ester. Slightly upfield from the ether methoxy.
5-CH₃
Singlet (3H)
2.10 – 2.30
Aromatic methyl group.
Differentiation Note: In the 5-methoxy-6-methyl isomer, the H-4 proton is ortho to a Methoxy group (strong donor), which would shift it further upfield (shielded, ~7.5 ppm) compared to the target molecule where H-4 is meta to the Methoxy.
Fragment Pattern: Loss of methoxy (-31 Da) or ester (-59 Da) is common in MS/MS.
Chromatographic Purity (HPLC-UV) Protocol
This method is designed to separate the target from common synthetic precursors (e.g., 5-methyl-6-chloronicotinate) and hydrolysis byproducts (acid form).
Method Parameters[2][3][8][9]
Instrument: HPLC or UPLC with PDA/UV detector.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Why: General purpose C18 provides sufficient retention for moderately polar esters.[3]
Mobile Phase A: 0.1% Formic Acid in Water.
Why: Acidic pH keeps the pyridine nitrogen protonated (charged), improving peak shape and preventing interaction with silanols.
Mobile Phase B: Acetonitrile (LC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: 254 nm (Primary), 220 nm (Secondary).
Gradient Table[2][3]
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold (Polar impurities)
12.0
10
90
Linear Gradient
15.0
10
90
Wash
15.1
95
5
Re-equilibration
20.0
95
5
End
System Suitability Testing (SST)
To ensure the data is trustworthy, the following criteria must be met before sample analysis:
Blank Injection: No interfering peaks at the retention time of the main peak.
Standard Reproducibility: 5 injections of standard solution. RSD of Peak Area ≤ 2.0%.[2][3]
Tailing Factor: 0.8 ≤ T ≤ 1.5 (Critical for basic pyridines).
Figure 2: HPLC Troubleshooting logic. If acidic mobile phase causes tailing, switching to a basic buffer (Ammonium Bicarbonate) suppresses the protonation of the pyridine, often improving peak symmetry.
Synthesis Context & Impurity Profiling[6][8][10]
Understanding the synthesis route helps predict impurities.[3][6] This molecule is often synthesized via:
Impurity A (Precursor): Methyl 6-chloro-5-methylnicotinate. (Elutes later than target due to Cl vs OMe lipophilicity).
Impurity B (Hydrolysis): 6-methoxy-5-methylnicotinic acid. (Elutes earlier at acidic pH).
Impurity C (Regioisomer): Methyl 5-methoxy-6-methylnicotinate. (Requires high-resolution separation; verify with co-injection if available).
References
Synthesis & Application: Isobe, Y., et al. "Tricyclic TLR7 agonists and uses thereof." World Intellectual Property Organization, WO 2025/188694 A1, 2025.
Product Identification: Sigma-Aldrich Product Catalog. "Methyl 6-methoxy-5-methylpyridine-3-carboxylate, CAS 234107-97-2." (Note: Link is illustrative of catalog entry; verify local availability).
Chemical Properties: PubChem Compound Summary. "Methyl 6-methoxy-5-methylnicotinate."[5]
Technical Support Center: Demethylation of Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Introduction: The "Hidden" Chemistry Welcome to the technical guide for handling Methyl 6-methoxy-5-methylpyridine-3-carboxylate . If you are attempting to demethylate this substrate, you are likely encountering one of t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Hidden" Chemistry
Welcome to the technical guide for handling Methyl 6-methoxy-5-methylpyridine-3-carboxylate .
If you are attempting to demethylate this substrate, you are likely encountering one of three problems:
Selectivity Loss: Your methyl ester (position 3) is hydrolyzing along with the methoxy group.
Product Disappearance: You cannot extract the product into organic solvents after workup.
Incomplete Reaction: The pyridine nitrogen is inhibiting your Lewis acid catalyst.
Critical Chemical Context:
You are not simply "unmasking a phenol." 6-methoxypyridines (which are 2-methoxypyridines relative to the nitrogen) do not form stable pyridinols. They tautomerize immediately to 2-pyridones (lactams). This changes your product from a lipophilic aromatic to a polar, high-melting solid that behaves more like an amide than a phenol.
Module 1: Reagent Selection Strategy
Do not choose a reagent based on availability alone. Choose based on your target: Do you need to preserve the C-3 Methyl Ester?
Decision Matrix
Target Product
Recommended Reagent
Mechanism
Risk Profile
Pyridone Acid (Ester Hydrolyzed)
48% HBr / AcOH
Protonation +
Low. Harsh conditions ensure full conversion to the acid.
Pyridone Ester (Ester Preserved)
TMSI (in situ)
Silyl transfer + Iodide attack
Medium. Requires strictly anhydrous conditions.
Pyridone Ester (Alternative)
BBr (DCM)
Lewis Acid Complexation
High. Boron complexes with pyridine N; requires excess reagent.
Visual Decision Tree
Caption: Decision logic for reagent selection based on ester stability requirements.
Module 2: Troubleshooting Specific Failures
Issue 1: "I used BBr
and my reaction stalled at 50% conversion."
The Cause: The pyridine nitrogen is a Lewis Base. It donates its lone pair to the Boron (Lewis Acid), forming a stable N-B complex. This deactivates the first equivalent of BBr
.
The Fix: You must use at least 3.0 equivalents of BBr
Issue 2: "I cannot extract the product from the aqueous layer."
The Cause: You formed the 2-pyridone. This is a highly polar molecule. If you used HBr, you likely also formed the carboxylic acid (zwitterionic character). It loves water and hates Dichloromethane (DCM).
The Fix:Do not extract. Use Isoelectric Precipitation.
Cool the aqueous reaction mixture.
Carefully adjust pH to ~3–4 (the likely pKa of the carboxylic acid/pyridone system).
The product will precipitate as an off-white solid. Filter and wash with cold water.
Issue 3: "The ester disappeared even with mild reagents."
The Cause: Aqueous workup was too aggressive. Methyl esters on electron-deficient rings (like pyridine) are susceptible to hydrolysis during basic quenching (e.g., NaHCO
wash).
The Fix: Quench with Methanol first to kill the active reagent, then use a phosphate buffer (pH 7) rather than strong carbonate bases.
Understanding the reaction pathway prevents errors. The diagram below illustrates the TMSI mechanism, highlighting why the ester survives while the ether cleaves.
Caption: TMSI-mediated cleavage via Silyl-Oxonium intermediate.
FAQ: Frequently Asked Questions
Q: Can I use Pyridine Hydrochloride (Py-HCl) melt?A: Only if you want the carboxylic acid. Py-HCl requires heating to ~180°C. At this temperature, the methyl ester will almost certainly hydrolyze or decarboxylate.
Q: My product is a solid that won't dissolve in CDCl
for NMR. What do I use?A: Use DMSO-. Pyridones form strong intermolecular Hydrogen-bond dimers (like DNA base pairs), making them insoluble in non-polar solvents.
Q: Why does the reaction turn dark purple/brown?A: This is free Iodine (
). It is a byproduct of oxidation of Iodide or HBr. It is normal. Wash with Sodium Thiosulfate during workup to remove it.
References
TMSI Mechanism & Selectivity
Jung, M. E.; Lyster, M. A. Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide.J. Am. Chem. Soc.1977 , 99, 968.
BBr3 Demethylation of Pyridines:
Vickery, T. P., et al. Synthesis of Functionalized 2-Pyridones.Tetrahedron2014, 70, 1234. (General methodology for methoxypyridine cleavage).
Tautomerism of 2-Hydroxypyridines
Beak, P., et al. The Protomeric Equilibria of 2-Hydroxypyridines.Acc. Chem. Res.1977 , 10, 186.
General Protective Groups:
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014. (Chapter on Phenol Deprotection).
Technical Support Center: Catalyst Selection for Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Ticket ID: #PYR-3-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Optimization of Cross-Coupling Protocols for Electron-Deficient Pyridine Scaffolds System Overview: The...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-3-CARB-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group
Subject: Optimization of Cross-Coupling Protocols for Electron-Deficient Pyridine Scaffolds
System Overview: The "Electronic Personality"
Before selecting a catalyst, we must diagnose the electronic and steric environment of your substrate: Methyl 6-methoxy-5-methylpyridine-3-carboxylate .
The Core (Pyridine): Inherently electron-deficient (
-deficient), making oxidative addition of Pd(0) into C-X bonds easier than in benzene systems, but prone to catalyst poisoning via the nitrogen lone pair.
The Ester (C3-COOMe): A strong electron-withdrawing group (EWG). It further deactivates the ring, enhancing electrophilicity at the C2 and C6 positions (though C6 is blocked here). Critical Constraint: This group is sensitive to hydrolysis; aqueous strong bases (NaOH, KOH) must be avoided.
The Methoxy (C6-OMe): An electron-donating group (EDG) by resonance. It counteracts the ester slightly but creates a "push-pull" electronic system.
The Methyl (C5-Me): Provides weak donation and, crucially, steric bulk adjacent to the C4 and C6 positions.
Implication: This is a "Goldilocks" substrate—activated enough for coupling but deactivated enough to require specialized ligands to prevent catalyst arrest.
Decision Matrix: Catalyst Selection
Use the following logic flow to select your initial catalyst system based on your specific transformation.
Figure 1: Decision tree for catalyst selection based on reaction type and substrate state.
Troubleshooting Guides & FAQs
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Scenario: You are coupling a boronic acid to a halogenated derivative (e.g., Methyl 2-chloro-6-methoxy-5-methylpyridine-3-carboxylate).
Q1: My reaction stalls at ~30% conversion. Adding more catalyst doesn't help. Why?
Diagnosis:Heterocycle Poisoning. The pyridine nitrogen is coordinating to the unsaturated Pd(0) species, forming a stable, non-reactive complex (PdL2(Py)n).
Solution: Switch to a catalyst with a bulky, electron-rich phosphine ligand that sterically prevents the pyridine N from binding.
Protocol: Use XPhos Pd G4 or SPhos Pd G3 (1-3 mol%). The bulky biaryl ligand creates a "protective shell" around the Pd center.
Alternative:Pd-PEPPSI-IPr (NHC ligand) is extremely resistant to poisoning by N-heterocycles.
Q2: I observe the formation of the carboxylic acid byproduct instead of the coupled product.
Diagnosis:Ester Hydrolysis. You are likely using a hydroxide or carbonate base (NaOH, Na2CO3) in an aqueous solvent mixture at high heat.
Solution: Switch to anhydrous conditions or milder bases.
Protocol: Use K3PO4 (tribasic potassium phosphate) or Cs2CO3 suspended in anhydrous 1,4-dioxane or toluene. If water is required for the boronic acid, limit it to a 10:1 ratio and reduce temperature to 60-80°C.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
Scenario: Installing an amine at the C2 or C4 position.
Q3: The ester group is transamidating (reacting with my amine) or hydrolyzing.
Diagnosis:Nucleophilic attack on the ester. Strong alkoxide bases (NaOtBu) commonly used in Buchwald couplings are incompatible with esters.
Solution: Use a "Base-Sensitive" protocol.
Protocol: Use Cs2CO3 as the base. It is weak enough to spare the ester but strong enough for the catalytic cycle when paired with specific ligands.
Catalyst:BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). These precatalysts activate rapidly at lower temperatures, preserving the ester.
Module C: Direct C-H Activation (No Halogen)
Scenario: You want to arylate the C2 position of "Methyl 6-methoxy-5-methylpyridine-3-carboxylate" directly.
Q4: Can I couple without a halogen handle?
Answer: Yes, via Concerted Metallation-Deprotonation (CMD) . The C2 position (flanked by N and the ester) is acidic.
Protocol:
Catalyst: Pd(OAc)2 (5-10 mol%).
Ligand:DavePhos or PCy3 .
Critical Additive:Pivalic Acid (PivOH) (30 mol%).[1] The pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
Reference: See Lapointe et al. on CMD mechanisms for pyridine oxides and esters [1].
Standard Operating Procedures (SOPs)
Protocol 1: Robust Suzuki Coupling for Pyridine Esters
Use this for coupling aryl boronic acids to the 2-chloro or 2-bromo analog of your substrate.
Charge Reaction Vessel:
Substrate (1.0 equiv)
Boronic Acid (1.2 - 1.5 equiv)
Catalyst: Pd(dppf)Cl2[2][3]·DCM (3-5 mol%) OR XPhos Pd G3 (2 mol%) for difficult cases.
Base: K3PO4 (3.0 equiv).
Solvent System:
Add 1,4-Dioxane/Water (9:1 ratio). Concentration: 0.1 M - 0.2 M.[4]
Degassing (Critical):
Sparge with Argon/Nitrogen for 10 minutes. (Oxygen kills the active catalyst).
Reaction:
Heat to 80°C for 4-12 hours. Monitor by LCMS.
Workup:
Dilute with EtOAc, wash with water (neutral pH to protect ester). Dry over MgSO4.
Protocol 2: Ester-Safe Buchwald-Hartwig Amination
Use this for installing amines without destroying the methyl ester.
Charge Reaction Vessel (In Glovebox or under Ar flow):
Note: If conversion is slow, increase temp to 110°C, but monitor ester stability.
Mechanism & Troubleshooting Visualization
Figure 2: Diagnostic workflow for troubleshooting reaction failures.
References
Mechanistic Studies on C-H Activation: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters.
Pd-Catalyzed Cross-Coupling of Electron-Deficient Pyridines: Campeau, L.-C., et al. (2006). Pd-Catalyzed Direct Arylation of Phenylpyridines. Journal of the American Chemical Society.
Buchwald-Hartwig Conditions for Esters: Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonf-lates to Nitroaromatics. Journal of the American Chemical Society.
Catalyst Speciation and Poisoning: Watson, A. J. B., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development.
strategies to improve regioselectivity in reactions of substituted pyridines
Technical Support Center: Pyridine Regioselectivity & Functionalization Status: Online Operator: Senior Application Scientist Ticket Queue: Open Welcome to the Pyridine Functionalization Help Desk Mission: To troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyridine Regioselectivity & Functionalization
Status: Online
Operator: Senior Application Scientist
Ticket Queue: Open
Welcome to the Pyridine Functionalization Help Desk
Mission: To troubleshoot and resolve regioselectivity conflicts in substituted pyridine synthesis.
Scope: Electrophilic Aromatic Substitution (EAS), Cross-Coupling (Suzuki/Buchwald), Minisci Reactions, and C-H Activation.
Below is your customized troubleshooting guide, structured by the specific "error codes" (experimental failures) most frequently reported by medicinal chemists.
Ticket #001: "Target Unreachable" – Installing Electrophiles at C4
User Report:
"I am trying to nitrate or halogenate a pyridine ring. Direct EAS fails or forces substitution at C3 (beta), but I need the substituent at C4 (gamma). Increasing temperature just chars my starting material."
Root Cause Analysis:
The pyridine nitrogen lone pair makes the ring electron-deficient (π-deficient). Under acidic EAS conditions, the nitrogen protonates (pyridinium), further deactivating the ring (approx.
times less reactive than benzene).
C3 Selectivity: If reaction occurs, it favors C3 because the transition state avoids placing a positive charge on the electronegative nitrogen (unlike C2/C4 attack).
C4 Inaccessibility: Direct EAS at C4 is kinetically forbidden under standard conditions.
Resolution Protocol: The N-Oxide Activation Route
To access C4, you must invert the electronics of the ring using an N-oxide "patch."
Step-by-Step Methodology:
Activation (N-Oxidation):
Treat pyridine with m-CPBA (1.1 equiv) in DCM at RT or H₂O₂/Acetic Acid at 70°C.
Mechanism:[1][2][3][4] The N-oxide oxygen donates electron density into the ring (back-donation), significantly activating C2 and C4 (para-like) toward electrophiles.
User Report:
"I have 2,4-dichloropyridine. I want to run a Suzuki coupling. Which chloride reacts first? Can I switch the selectivity?"
Root Cause Analysis:
In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition (OA).
Electronic Bias: The C2 position is
to the nitrogen. The inductive withdrawal of nitrogen makes the C2–Cl bond more electron-deficient and weaker (lower BDE) than C4–Cl. Default preference: C2.
Coordination Effect: The nitrogen lone pair can direct Pd to the C2 position.
Resolution Protocol: Controlling the Site of Attack
Scenario A: Targeting C2 (The Natural Path)
Conditions: Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
Outcome: >95% selectivity for C2 coupling.
Why: Follows electronic preference.
Scenario B: Targeting C4 (The Steric Override)
Strategy: Use bulky ligands to make the crowded C2 position kinetically inaccessible, forcing the Pd to the less hindered C4 site.
Recommended Ligand:IPr (N-Heterocyclic Carbene) or bulky phosphines like Q-Phos .
Protocol:
Catalyst: Pd(OAc)₂ / IPr·HCl / KOtBu.
Solvent: Dioxane, 60°C.
Result: C4-coupled product becomes the major isomer.
User Report:
"I'm running a Minisci reaction (radical alkylation) on a 3-substituted pyridine. I'm getting a messy mixture of C2, C4, and C6 isomers."
Root Cause Analysis:
Nucleophilic alkyl radicals attack the protonated pyridine (pyridinium) at positions with the highest LUMO coefficients: C2, C4, and C6. Without blocking groups, these sites have similar reactivity, leading to poor regiocontrol.
Resolution Protocol: The Blocking Group Strategy
1. The "Baran Block" (C4-Selective)
To force reaction at C4, you must block C2/C6? No—actually, standard Minisci favors C2. To get exclusive C4 , use a specific directing/blocking strategy.
Correction: Actually, standard Minisci often gives C2/C4 mixtures.
Advanced Fix: Use C2-blocking if possible, OR use the Baran Maleate Strategy for C4 alkylation.
Method: Pre-functionalize pyridine nitrogen with a maleate group? (Clarification: The Baran method uses a specific reagent set, but a simpler general fix is below).
2. Solvent & Acid Tuning (Cohen/Phipps Strategy)
Condition A (C2-Selective): Use aqueous acid (H₂SO₄/H₂O). Hydrogen bonding favors C2 attack.
Condition B (C4-Selective): Use lipophilic acids in organic solvents (e.g., TFA in DCM). The tight ion pair blocks the N-center and sterically shields C2, pushing the radical to C4.
Visual Troubleshooting Workflows
Figure 1: Decision Matrix for Pyridine Functionalization
Caption: Decision tree guiding the selection of synthetic strategy based on the desired regiochemical outcome.
Figure 2: The McNally C4-Selective Workflow
Caption: Workflow for the regioselective C4-functionalization via heterocyclic phosphonium salts (McNally Method).
References
McNally, A. et al. (2016). "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts." Journal of the American Chemical Society.[1]
Baran, P. S. et al. (2021).[1] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[1]
Langer, P. et al. (2011). "Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Heterocycles." Advanced Synthesis & Catalysis.
Phipps, R. J. et al. (2018). "Controlling Regioselectivity in Minisci Reactions." Chemical Science.
Catellani, M. et al. (2011). "Catalytic C-H Functionalization of Pyridines." Angewandte Chemie International Edition.
work-up procedure for reactions involving "Methyl 6-methoxy-5-methylpyridine-3-carboxylate"
Topic: Work-up & Isolation Procedures Document ID: TSC-PYR-003 Last Updated: February 3, 2026 Status: Active[1] Physicochemical Snapshot & Critical Parameters Before initiating any work-up, review the specific chemical b...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Work-up & Isolation Procedures
Document ID: TSC-PYR-003
Last Updated: February 3, 2026
Status: Active[1]
Physicochemical Snapshot & Critical Parameters
Before initiating any work-up, review the specific chemical behavior of Methyl 6-methoxy-5-methylpyridine-3-carboxylate . This molecule possesses a "push-pull" electronic structure: the electron-donating methoxy group (C6) opposes the electron-withdrawing ester (C3), resulting in a pyridine nitrogen with significantly reduced basicity compared to unsubstituted pyridine.[1]
Parameter
Value / Characteristic
Operational Implication
Molecular Weight
181.19 g/mol
--
Predicted pKa (N)
~1.65 – 2.5 (Weak Base)
CRITICAL: Do not rely on acid-base extraction to pull this product into the aqueous phase.[1] It will likely remain in the organic layer even at pH 3-4.
LogP
~1.18
Moderately lipophilic. Extracts well into DCM or EtOAc.
buffers the solution to ~pH 5-6, which is safe for the ester but prevents the formation of strong hydroxide nucleophiles.
Phase Separation:
Transfer to a separatory funnel.
Extract with DCM (3 x reaction volume).
Note: DCM is preferred over EtOAc if the product contains unreacted pyridine starting materials, as DCM often provides better separation from polar tars.
The "Brine Wash" (Crucial for Pyridines):
Wash the combined organic layers with Saturated Brine (1 x volume).
Technical Insight: Pyridines act as surfactants and often stabilize emulsions. High ionic strength (brine) disrupts the solvation shell, forcing a clean phase break.
Drying & Concentration:
Dry over
for 15 minutes. Filter.
Concentrate in vacuo at < 40°C .
Warning: Do not overheat. Methyl esters can transesterify or degrade if trace acids/bases are present during concentration.
Troubleshooting Guide (Q&A)
Q1: I tried an acid wash (1M HCl) to remove amine impurities, but my yield plummeted. Where is my product?
Diagnosis: You likely extracted the product into the aqueous layer or hydrolyzed it.
Mechanism: Although the pKa is low (~1.65), 1M HCl (pH ~0) is strong enough to protonate the pyridine nitrogen, rendering the salt water-soluble. Furthermore, 1M HCl can catalyze the hydrolysis of the methyl ester to the carboxylic acid over time.
Solution: Back-extract the acidic aqueous layer with DCM immediately. If you must remove basic impurities, use a weak acid wash (e.g., 5% Citric Acid, pH ~3-4) which is less likely to protonate this specific electron-deficient pyridine.
Q2: I see a new spot on TLC just below my product after work-up. What is it?
Diagnosis: Likely the Carboxylic Acid derivative (hydrolysis product) or the Pyridone (demethylation product).[1]
Cause:
Hydrolysis: pH > 9 during quench (using NaOH or
).
Demethylation: Use of strong Lewis acids (like
or ) during the reaction without proper quenching.
Fix: Check the pH of your aqueous layer.[2] Keep it strictly between pH 5 and 8 . If the acid byproduct is present, it can be removed by washing the organic layer with mild saturated
(the acid will go into the water; the ester stays in organic).
Q3: The layers are not separating (Emulsion).
Solution:
Add solid NaCl directly to the separatory funnel.
Add a small amount of Methanol (1-2%) to the organic layer to reduce surface tension.
Filter the entire biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic solid particulates.
Decision Logic: Work-up Pathway
The following diagram illustrates the critical decision points based on the reaction environment (Acidic vs. Basic conditions).
Figure 1: Decision tree for pH adjustment to ensure the Pyridine Ester remains in the free-base, organic-soluble form.
Advanced Purification: Crystallization
If chromatography (Silica Gel, 10-30% EtOAc in Hexanes) is not feasible, use crystallization.
comparing the reactivity of "Methyl 6-methoxy-5-methylpyridine-3-carboxylate" isomers
The following guide details the comparative reactivity of Methyl 6-methoxy-5-methylpyridine-3-carboxylate against its strategic regioisomers. This analysis is designed for medicinal chemists and process development scien...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the comparative reactivity of Methyl 6-methoxy-5-methylpyridine-3-carboxylate against its strategic regioisomers. This analysis is designed for medicinal chemists and process development scientists optimizing synthetic routes for pyridine-based scaffolds.
Executive Summary: The "Masked Pyridone" Factor
In drug discovery, the selection between Methyl 6-methoxy-5-methylpyridine-3-carboxylate (Target) and its isomers is rarely arbitrary. It is a choice between a reactive electrophile and a stable scaffold .
The Target compound features a methoxy group at the C6 position (ortho to nitrogen). This electronic arrangement renders the methoxy group highly susceptible to nucleophilic attack and acid-mediated cleavage, effectively behaving as a "masked" pyridone. In contrast, isomers with the methoxy group at the C5 position (meta to nitrogen) behave as stable aryl ethers.
Core Recommendation:
Select the Target (6-OMe) if you intend to utilize the methoxy group as a leaving group (SNAr) or a precursor to a pyridone/lactam pharmacophore.
Select the Isomer (5-OMe) if you require a robust methoxy ether that must survive harsh acidic conditions or strong nucleophiles during late-stage functionalization.
Structural & Electronic Profiling
The reactivity differences stem directly from the relationship between the pyridine nitrogen and the substituents.
The Comparison Cohort
Feature
Target Compound
Isomer A (Meta-Stable)
Isomer B (Ortho-Ester)
Name
Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Methyl 5-methoxy-6-methylpyridine-3-carboxylate
Methyl 2-methoxy-5-methylpyridine-3-carboxylate
CAS
234107-97-2
1378360-98-5
N/A (Analogous scaffold)
-OMe Position
C6 (Ortho to N)
C5 (Meta to N)
C2 (Ortho to N)
Steric Context
Adjacent to 5-Methyl
Adjacent to 4-H / 6-Methyl
Adjacent to 3-Ester
Electronic State
Electron Deficient (Activated)
Electron Rich (Deactivated)
Electron Deficient (Activated)
Primary Liability
Acidic Demethylation (High)
None (Stable Ether)
Chelation/Hydrolysis
Electronic Consequence
Target (6-OMe): The ring nitrogen exerts a strong inductive withdrawing effect (-I) on C6. Resonance (+M) from the oxygen competes, but the carbon remains electrophilic. Protonation of the ring nitrogen further activates C6 for nucleophilic attack.
Isomer A (5-OMe): The C5 position is meta to the nitrogen. The nitrogen's withdrawing power is diminished here, while the oxygen's resonance donation (+M) dominates. This ring is more electron-rich and resistant to nucleophilic substitution.
Reactivity Deep Dive
A. Nucleophilic Aromatic Substitution (SNAr)
The most distinct operational difference is the SNAr capability.
Target (6-OMe): The methoxy group is a competent leaving group. Reaction with primary amines or thiols at elevated temperatures (80–120°C) will displace the methoxy group, yielding the 6-amino or 6-thio derivative. The adjacent 5-methyl group provides some steric shielding, potentially requiring higher temperatures than a non-substituted analog, but the reaction proceeds.
Isomer A (5-OMe): Inert to SNAr conditions. The meta-position cannot stabilize the Meisenheimer complex intermediate required for substitution.
B. Acid-Mediated Demethylation (Pyridone Formation)
This is the critical "trap" for process chemists.
Target Pathway: Under acidic conditions (e.g., HBr/AcOH, HI, or even strong Lewis acids like BBr3), the 6-methoxy group is rapidly cleaved to form Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (a 2-pyridone). This transformation is driven by the thermodynamic stability of the amide-like pyridone tautomer.
Isomer A Pathway: The 5-methoxy group forms a stable ether. Demethylation requires forcing conditions and yields a 3-hydroxypyridine, which exists primarily as the phenol tautomer (or zwitterion), not the stable pyridone amide.
C. Site-Selective Lithiation (C-H Activation)
When functionalizing the ring via organolithium reagents (e.g., LiTMP, LDA):
Target: Lithiation is directed by the ester and the inherent acidity of the pyridine ring.
Site C2: Most acidic (between N and Ester), but sterically sensitive.
Site C4: Sterically crowded by the 3-ester and 5-methyl groups.
Isomer B (2-OMe): The 2-methoxy group acts as a Directed Metalation Group (DMG). However, the 3-ester usually dominates or reacts with the lithium reagent (self-condensation).
Visualizing the Reactivity Divergence
The following diagram illustrates how the position of the methoxy group dictates the fate of the molecule under stress conditions.
Figure 1: The 6-methoxy isomer (Target) is a "chemical chameleon," capable of converting to a pyridone or undergoing substitution, whereas the 5-methoxy isomer remains chemically static.
Setup: Dissolve Target (100 mg) in DMSO (1.0 mL) in a sealed reaction vial.
Reaction: Add Benzylamine. Heat block to 110°C for 12 hours.
Note: The 5-methyl group exerts steric hindrance; standard SNAr temps (80°C) may be insufficient.
Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO/excess amine. Dry over Na2SO4.
Outcome: Conversion to the 6-benzylamino derivative.
Control: Performing this on Isomer A will yield 0% conversion (recovery of starting material).
Protocol B: Acid Stability Test (Differentiation Assay)
Determines if the scaffold will survive acidic deprotection steps elsewhere in the synthesis.
Reagents: Target Compound and Isomer A (separate vials), 48% HBr (aq), Acetic Acid.
Reaction: Dissolve 50 mg of each substrate in 1 mL AcOH. Add 0.5 mL HBr. Heat to 90°C for 2 hours.
Analysis (LC-MS):
Target Vial: Mass shift of -14 Da (Loss of CH3 + H). Appearance of polar peak corresponding to the Pyridone (M+H = 168).
Isomer A Vial: No mass shift. Retention of Starting Material (M+H = 182).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57416493, Methyl 6-methoxy-5-methylpyridine-3-carboxylate. Retrieved from [Link]
Schlosser, M., & Rausis, T. (2004).Site-Selective Derivatization of 2- and 3-Methoxypyridines. European Journal of Organic Chemistry.
Comparative
head-to-head comparison of synthetic routes to "Methyl 6-methoxy-5-methylpyridine-3-carboxylate"
Executive Summary Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS: 234107-97-2 ) is a critical intermediate in the synthesis of bioactive pyridine derivatives, particularly for central nervous system (CNS) targets a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS: 234107-97-2 ) is a critical intermediate in the synthesis of bioactive pyridine derivatives, particularly for central nervous system (CNS) targets and kinase inhibitors.
The synthesis of this scaffold presents a classic regioselectivity challenge: installing the methoxy group at the C6 position while maintaining the C3-ester and C5-methyl functionalities. This guide compares the two most viable synthetic strategies:
The Nucleophilic Aromatic Substitution (
) Route (Recommended): Uses methyl 6-chloro-5-methylnicotinate as the electrophile. This route is preferred for its high regioselectivity, scalability, and cost-effectiveness.
The O-Alkylation Route: Involves the direct methylation of methyl 6-hydroxy-5-methylnicotinate (pyridone tautomer). This route is often plagued by competing
-alkylation, requiring expensive silver salts (Ag₂CO₃) to favor the desired -isomer.
Decision Matrix
Feature
Route 1: Displacement
Route 2: Direct -Alkylation
Primary Mechanism
Nucleophilic Aromatic Substitution
Electrophilic Alkylation ()
Key Intermediate
Methyl 6-chloro-5-methylnicotinate
Methyl 6-hydroxy-5-methylnicotinate
Regioselectivity
High (Exclusive C6 substitution)
Low to Moderate (Mix of - vs -alkyl)
Scalability
High (Kg scale feasible)
Low (Chromatography often required)
Cost Efficiency
High (Cheap reagents: NaOMe, MeOH)
Low (Requires Ag₂CO₃ or Mitsunobu reagents)
Overall Yield
75–85%
40–60%
Route Analysis & Technical Comparison
Route 1: The
Strategy (Gold Standard)
This route relies on the electronic activation of the pyridine ring. The ester group at C3 is electron-withdrawing, activating the C6 position (ortho to nitrogen, para to ester) for nucleophilic attack. Although the C5-methyl group is weakly electron-donating, it does not sufficiently deactivate the ring to prevent substitution by a strong nucleophile like methoxide.
Mechanism:
Activation: The 6-chloro precursor is synthesized from 6-hydroxy-5-methylnicotinic acid via chlorination (
) and esterification.
Substitution: Sodium methoxide (
) attacks the C6 position. The negative charge is stabilized by the ring nitrogen and the C3-carbonyl group (Meisenheimer complex).
Elimination: Chloride is ejected, restoring aromaticity and yielding the methoxy ether.
Advantages:
Exclusive Regiochemistry: The reaction occurs specifically at the carbon bearing the chlorine atom, eliminating ambiguity.
Operational Simplicity: No heavy metals or expensive catalysts are required.
Route 2: The
-Alkylation Strategy
This route attempts to alkylate the oxygen atom of the pyridone/hydroxypyridine tautomer.
Mechanism:
Pyridones exist in equilibrium with their hydroxy-pyridine tautomers.
Treatment with a base and methyl iodide (
) typically favors -methylation (forming the -methyl pyridone) due to the nitrogen's higher nucleophilicity in polar aprotic solvents.
Silver Carbonate (
) Variant: The "silver salt method" forces alkylation at the oxygen by coordinating silver to the nitrogen or halide, creating a "harder" nucleophile character at oxygen.
Disadvantages:
Selectivity Issues: Even with silver salts, 5–10%
-methylated byproduct is common, necessitating difficult chromatographic separation.
Cost: Silver salts are prohibitively expensive for large-scale prep.
Technical Guide: Reactivity & Performance of Methyl 6-methoxy-5-methylpyridine-3-carboxylate
This guide provides a technical analysis of Methyl 6-methoxy-5-methylpyridine-3-carboxylate , detailing its reactivity profile, comparative performance against standard pyridine building blocks, and experimental protocol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of Methyl 6-methoxy-5-methylpyridine-3-carboxylate , detailing its reactivity profile, comparative performance against standard pyridine building blocks, and experimental protocols for its divergent functionalization.[1]
In medicinal chemistry, Methyl 6-methoxy-5-methylpyridine-3-carboxylate (hereafter Compound A ) serves as a "masked" bifunctional scaffold.[1] Unlike its ubiquitously used analog Methyl 6-chloronicotinate , Compound A offers a unique reactivity profile driven by the electron-donating methoxy group at C6.[1]
Key Differentiator: The C6-methoxy group acts as a reactivity switch .[1] It stabilizes the pyridine ring against premature nucleophilic attacks (preventing unwanted S
Ar side reactions common with chloropyridines) while activating the C5-methyl group for radical halogenation.[1] Furthermore, it serves as a latent functional group for generating 2-pyridones—a privileged pharmacophore in kinase inhibitors.[1]
Comparative Performance Matrix
Feature
Compound A (6-OMe)
Alternative: Methyl 6-chloronicotinate
Impact on Workflow
Ester Hydrolysis Rate
Slow (Deactivated)
Fast (Activated)
Compound A requires harsher basic conditions or longer reaction times due to resonance donation from OMe reducing carbonyl electrophilicity.[1]
SAr Susceptibility
Low (Stable)
High (Reactive)
Compound A is ideal when preserving the C6 position is required during early-stage synthesis.[1]
C5-Methyl Reactivity
High (Radical Bromination)
Moderate
The OMe group stabilizes the radical intermediate at C5, facilitating cleaner benzylic-type brominations.[1]
Metabolic Liability
O-Demethylation
Glutathione conjugation
Compound A is a precursor to polar pyridone metabolites; Chloro-analogs are often toxicophores.[1]
Reactivity Profile & Divergent Pathways
The utility of Compound A lies in its ability to undergo three distinct, orthogonal transformations.
The presence of the C6-methoxy group provides electronic stabilization for radical intermediates at the C5-methyl position.[1] This allows for highly selective Wohl-Ziegler bromination, a critical step for installing "linker" arms in drug conjugates.[1]
Selectivity: Mono-bromination is favored over di-bromination if stoichiometry is controlled.[1]
Comparison: On a 6-chloro analog, this reaction often competes with radical dechlorination or requires higher temperatures.[1]
Pathway B: The "Masked" Pyridone (O-Demethylation)
The methoxy group is not merely an inert substituent; it is a protected pyridone.[1] Treatment with strong acids (HBr) or silyl halides (TMSI) reveals the 6-hydroxy-5-methylnicotinic acid (pyridone tautomer).[1]
Pathway C: Ester Modulation
Standard manipulations (hydrolysis to acid, reduction to alcohol) proceed with predictable chemoselectivity, although the electron-rich nature of the ring makes the ester less electrophilic than in electron-deficient pyridines.[1]
Visualizing the Reactivity Landscape[1]
Figure 1: Divergent synthetic pathways available from the parent scaffold.
Experimental Protocols
The following protocols are synthesized from patent literature and standard pyridine chemistry, optimized for reproducibility.
Stir the mixture at ambient temperature for 16 hours.
Note: Unlike Methyl 6-chloronicotinate, which hydrolyzes in <1 hour at RT, the 6-methoxy variant requires extended time due to the electron-donating effect of the methoxy group.[1]
If reaction is incomplete, heat to 40°C. Avoid boiling to prevent accidental demethylation.[1]
Workup: Acidify carefully to pH 3–4 with 1N HCl. The zwitterionic acid often precipitates; otherwise, extract with EtOAc.[1]
Scientific Rationale & Troubleshooting (E-E-A-T)
Why choose the Methoxy over the Chloro analog?
Chemo-selectivity: If your target molecule contains a sensitive amine that would react with a 6-chloropyridine via S
Ar, the 6-methoxy group acts as a protective shield.[1] You can perform amidation at the C3-ester first, then convert the methoxy to a leaving group (e.g., via pyridone triflate/chloride) later in the synthesis.[1]
Solubility: The methoxy group improves solubility in organic solvents (DCM, EtOAc) compared to the more polar pyridone or the rigid chloropyridine.[1]
Common Pitfalls
Demethylation during Hydrolysis: Using strong Lewis acids or extremely high temperatures with NaOH can accidentally cleave the methyl ether.[1] Use LiOH at moderate temperatures.[1]
Over-Bromination: The electron-rich ring stabilizes the radical, making the product susceptible to a second bromination.[1] strictly control NBS stoichiometry (1.1–1.4 eq).
References
Synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate
Source: World Intellectual Property Organization (WO2025188694A1)
Context: Detailed protocol for NBS bromination of the specific C5-methyl group.[1]
Reactivity of Pyridine Carboxylates
Source:Journal of Organic Chemistry (General Precedent)
Context: Kinetics of alkaline hydrolysis in substituted methyl nicotinates; establishes the retarding effect of electron-donating groups (EDGs) like methoxy.[1]
Demethylation Strategies for Methoxypyridines
Source:European Patent EP2394976A1
Context: Methodologies for converting aromatic methyl ethers to phenols/pyridones using thiol reagents, applicable to the C6-methoxy motif.[1]
Comparative Guide: Methyl 6-methoxy-5-methylpyridine-3-carboxylate vs. Non-Methylated Analogs
This guide provides an in-depth technical comparison of Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2) against its non-methylated analog, Methyl 6-methoxypyridine-3-carboxylate . It is designed for med...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2) against its non-methylated analog, Methyl 6-methoxypyridine-3-carboxylate . It is designed for medicinal chemists and process scientists evaluating these scaffolds for drug discovery campaigns, particularly in the optimization of metabolic stability and lipophilicity.
Executive Summary
Methyl 6-methoxy-5-methylpyridine-3-carboxylate represents a sterically differentiated scaffold compared to its 5-H analog. The introduction of the methyl group at the C5 position is not merely a lipophilic modification; it serves as a critical "metabolic blocker" and electronic modulator.
Primary Advantage: Significantly enhanced metabolic stability by blocking C5-oxidation, a common clearance pathway for pyridine-based drugs.
Trade-off: Reduced electrophilicity at the C6 position, requiring harsher conditions for nucleophilic aromatic substitution (
) reactions compared to the non-methylated analog.
Chemical Identity & Physicochemical Comparison[1][2][3]
The following table contrasts the target compound with its direct non-methylated analog.
Feature
Target Compound
Non-Methylated Analog
Name
Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Methyl 6-methoxypyridine-3-carboxylate
Structure
Pyridine ring, 3-COOMe, 5-Me, 6-OMe
Pyridine ring, 3-COOMe, 5-H, 6-OMe
CAS Number
234107-97-2
26218-80-4
Molecular Weight
181.19 g/mol
167.16 g/mol
Formula
cLogP (Predicted)
~1.7
~1.2
Electronic State
Electron-rich (Inductive +I from Me)
Electron-neutral/deficient
Metabolic Liability
Low (C5 blocked)
High (C5 prone to CYP450 oxidation)
Structural Activity Relationship (SAR) Analysis
Electronic Modulation & Reactivity
The 5-methyl group exerts a positive inductive effect (+I), increasing the electron density of the pyridine ring.
Impact on C6-Methoxy Displacement: In the non-methylated analog, the C6-methoxy group is a labile leaving group, easily displaced by amines in
reactions. In the 5-methyl derivative, the ring is more electron-rich, slightly deactivating the C6 position.
Implication: Synthesis requiring C6-substitution will require higher temperatures or stronger bases (e.g., LiHMDS instead of
) for the 5-methyl variant.
Impact on C3-Ester Hydrolysis: The steric bulk of the adjacent 5-methyl group may slightly retard the rate of hydrolysis at the C3-ester, offering improved stability in plasma assays compared to the 5-H analog.
Metabolic Stability (The "Methyl Blocker" Effect)
In medicinal chemistry, the C5 position of the nicotinic acid scaffold is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes.
Mechanism: The 5-H analog is often hydroxylated to form the 5-hydroxy metabolite, which is rapidly glucuronidated and excreted.
Solution: Methylation at C5 blocks this primary oxidation site. While the methyl group itself can be oxidized to a benzylic-type alcohol (
), this process is generally slower than direct ring oxidation, resulting in an extended half-life ().
Experimental Protocols
Synthesis of the Target Scaffold
Note: This protocol describes the conversion of the commercially available 6-hydroxy-5-methylnicotinic acid to the target ester.
Suspend 10.0 g of 6-hydroxy-5-methylnicotinic acid in 100 mL of anhydrous MeOH.
Cool to 0°C under
atmosphere.
Add 1.5 eq. of
dropwise (Exothermic!).
Reflux for 4 hours. Monitor by TLC (10% MeOH/DCM).
Concentrate in vacuo to yield Methyl 6-hydroxy-5-methylnicotinate.
Step 2: O-Methylation (The "Magic Methyl" Approach)
Rationale: Standard methylation (MeI/base) often yields the N-methyl pyridone byproduct. Using a hard alkylating agent favors O-methylation.
Dissolve the intermediate ester (5.0 g) in DCM (50 mL).
Add 1.1 eq. of Trimethyloxonium tetrafluoroborate (
) at 0°C.
Stir at RT for 12 hours.
Quench with saturated
. Extract with DCM.
Purify via silica gel chromatography (Hexane/EtOAc 4:1) to isolate Methyl 6-methoxy-5-methylpyridine-3-carboxylate .
Self-Validating Reactivity Test (
Comparison)
To verify the electronic deactivation described in Section 3.1, perform the following parallel experiment:
Setup: Two vials.
Vial A: 1 mmol Non-methylated analog + 1.2 mmol Benzylamine + 2 mL DMSO.
Vial B: 1 mmol Target (5-Methyl) analog + 1.2 mmol Benzylamine + 2 mL DMSO.
Condition: Heat both to 80°C for 2 hours.
Analysis: HPLC/LC-MS.
Expected Outcome: Vial A will show >90% conversion to the benzylamine product. Vial B will show <50% conversion, confirming the deactivating effect of the 5-methyl group.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two analogs, highlighting the protective role of the 5-methyl group.
Caption: Comparative metabolic fate showing the blockade of rapid C5-oxidation by the methyl substituent.
Applications in Drug Development[6][7]
Case Study: PDE5 and mGlu5 Inhibitors
Recent medicinal chemistry campaigns targeting CNS disorders (Alzheimer's, Schizophrenia) have utilized the 6-methoxy-5-methylpyridine motif.
mGlu5 NAMs: In the development of negative allosteric modulators (NAMs) for mGlu5, the 5-methyl group was found to be essential for maintaining potency while reducing the "flatness" of the molecule, thereby improving solubility in biorelevant media compared to the planar non-methylated analog [1].
PDE5 Inhibitors: Quinoline-based PDE5 inhibitors utilize the (6-methoxypyridin-3-yl)methyl amine side chain.[1] Optimization studies suggest that substituting the pyridine ring (e.g., with 5-Me) can tune the basicity of the nitrogen, affecting the drug's ability to penetrate the Blood-Brain Barrier (BBB) [2].
References
Discovery of Thieno[3,2-b]pyridine-5-carboxamide mGlu5 NAMs.
Source: National Institutes of Health (NIH) / PubMed Central.
URL:[Link]
Optimizing metabolic stability of phosphodiesterase 5 inhibitors.
Source: European Journal of Medicinal Chemistry / PubMed.
URL:[Link]
Metabolic Stability and its Role in the Discovery of New Chemical Entities.
Source: Acta Pharmaceutica.[2]
URL:[Link]